isoquinoline-5,8-diamine hydrochloride
CAS No.: 1803607-71-7
Cat. No.: VC11632831
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
Purity: 91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803607-71-7 |
|---|---|
| Molecular Formula | C9H10ClN3 |
| Molecular Weight | 195.65 g/mol |
| IUPAC Name | isoquinoline-5,8-diamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-5H,10-11H2;1H |
| Standard InChI Key | ZUCDQUDHIYZION-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=NC=CC2=C1N)N.Cl |
Introduction
Structural and Chemical Profile
Isoquinoline-5,8-diamine hydrochloride belongs to the isoquinoline derivative family, characterized by a bicyclic structure fusing a benzene ring with a pyridine-like ring. The diamine groups at positions 5 and 8 introduce electron-rich regions, influencing reactivity and intermolecular interactions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 138–140 °C (base compound) | |
| Boiling Point | 407.9 ± 35.0 °C (predicted) | |
| Density | 1.312 ± 0.06 g/cm³ | |
| pKa | 6.50 ± 0.36 (predicted) | |
| Solubility | Enhanced in polar solvents |
The hydrochloride salt form improves bioavailability by increasing aqueous solubility, a critical factor for in vivo applications.
Synthesis and Manufacturing
Catalytic Hydrogenation
A common synthesis route involves catalytic hydrogenation of nitro-substituted isoquinoline precursors. For example, nitro groups at positions 5 and 8 are reduced to amines using palladium on carbon () under hydrogen gas. This method achieves moderate yields (70–85%) but requires careful control of reaction conditions to avoid over-reduction.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers an alternative pathway, utilizing aromatic aldehydes and aminoacetals cyclized under acidic conditions (e.g., ). This method is advantageous for introducing substituents early in the synthesis but may generate regioisomers requiring purification.
Buchwald-Hartwig Amination
Recent advances employ transition metal-catalyzed coupling reactions. A patent describes using Buchwald-Hartwig amination to functionalize chlorinated isoquinoline intermediates with amines (e.g., ) at elevated temperatures (120 °C) . This method minimizes side reactions and improves scalability, achieving an 83.4% yield in a 5.0 kg scale reaction .
Structure-Activity Relationships (SAR)
The pharmacological profile of isoquinoline-5,8-diamine hydrochloride is intricately linked to its substitution pattern:
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Amino Groups: The 5,8-diamine configuration enhances hydrogen bonding with biological targets, improving affinity for enzymes like MAO-B .
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Electron-Withdrawing Substituents: Halogens (e.g., ) at the para-position increase lipophilicity and membrane permeability, critical for central nervous system penetration .
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Salt Formation: Conversion to the hydrochloride salt improves pharmacokinetic properties without altering target engagement.
Industrial and Research Applications
Drug Development
This compound serves as a scaffold for designing multi-target ligands. For example, fusion with benzothiazole moieties yields hybrids with dual MAO-B and butyrylcholinesterase (BuChE) inhibition, relevant for Alzheimer’s disease .
Chemical Intermediates
Its reactivity enables derivatization into fluorescent probes or metal-chelating agents. The amine groups participate in Schiff base formation, facilitating coordination chemistry applications.
Future Directions
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Mechanistic Studies: Elucidate the exact molecular targets of isoquinoline-5,8-diamine hydrochloride in bacterial and neuronal systems.
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Clinical Translation: Evaluate toxicity profiles and efficacy in preclinical models of infection or neurodegeneration.
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Synthetic Optimization: Develop enantioselective routes to access stereoisomers with enhanced bioactivity.
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